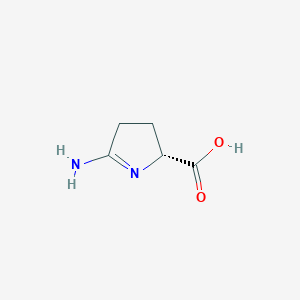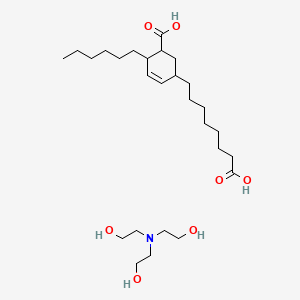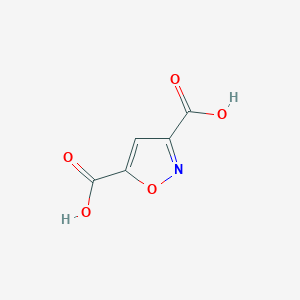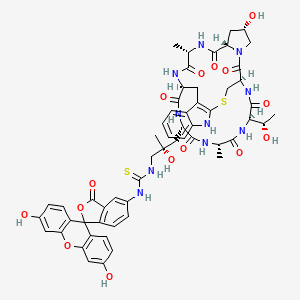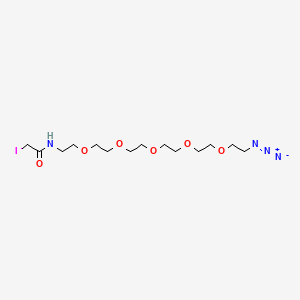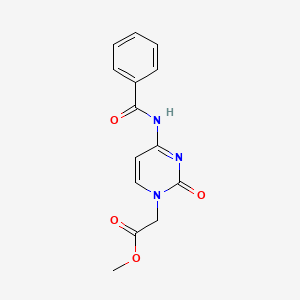
4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole is an organic compound that belongs to the class of benzothiadiazoles It is characterized by the presence of two 4-fluorophenyl groups attached to the 4 and 7 positions of the benzothiadiazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluoroaniline and 2,1,3-benzothiadiazole.
Coupling Reaction: The 4-fluoroaniline is subjected to a coupling reaction with 2,1,3-benzothiadiazole in the presence of a suitable catalyst, such as palladium, under controlled conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale coupling reactions using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter its electronic properties and make it suitable for different applications.
Coupling Reactions: It can participate in coupling reactions to form larger conjugated systems, enhancing its optoelectronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Aplicaciones Científicas De Investigación
4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole has a wide range of applications in scientific research, including:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) due to its excellent charge transport properties.
Materials Science: The compound is studied for its potential use in the fabrication of advanced materials with unique electronic and optical properties.
Biological Applications: Research is ongoing to explore its potential as a fluorescent probe for biological imaging and sensing applications.
Medicinal Chemistry: Its derivatives are being investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism by which 4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole exerts its effects is primarily related to its electronic structure. The presence of the benzothiadiazole core and the fluorophenyl groups allows for efficient charge transfer and delocalization, making it an excellent candidate for optoelectronic applications. The compound interacts with molecular targets through π-π stacking interactions and hydrogen bonding, influencing various pathways involved in electronic and optical processes.
Comparación Con Compuestos Similares
Similar Compounds
4,7-Bis(4-chlorophenyl)-2,1,3-benzothiadiazole: Similar structure but with chlorine atoms instead of fluorine, leading to different electronic properties.
4,7-Bis(4-bromophenyl)-2,1,3-benzothiadiazole:
4,7-Bis(4-methylphenyl)-2,1,3-benzothiadiazole: The presence of methyl groups affects the compound’s solubility and electronic characteristics.
Uniqueness
4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole is unique due to the presence of fluorine atoms, which enhance its electron-withdrawing properties and improve its stability and performance in optoelectronic devices. The fluorine atoms also contribute to the compound’s ability to form strong hydrogen bonds and π-π interactions, making it a valuable material for various scientific and industrial applications.
Propiedades
Número CAS |
919282-38-5 |
|---|---|
Fórmula molecular |
C18H10F2N2S |
Peso molecular |
324.3 g/mol |
Nombre IUPAC |
4,7-bis(4-fluorophenyl)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C18H10F2N2S/c19-13-5-1-11(2-6-13)15-9-10-16(18-17(15)21-23-22-18)12-3-7-14(20)8-4-12/h1-10H |
Clave InChI |
OFAFRHYSUZTOHU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C3=NSN=C23)C4=CC=C(C=C4)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid](/img/structure/B11928514.png)

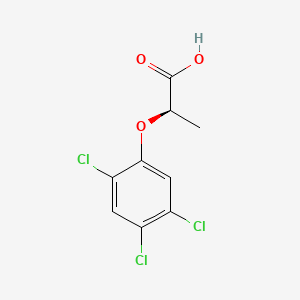
![hydron;manganese(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B11928528.png)

